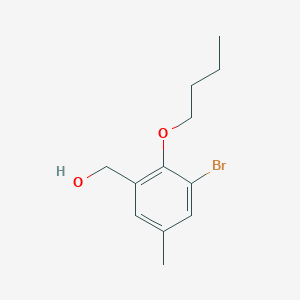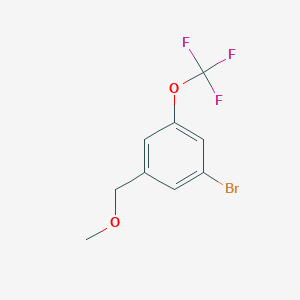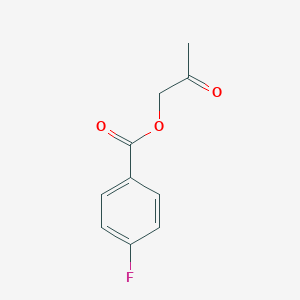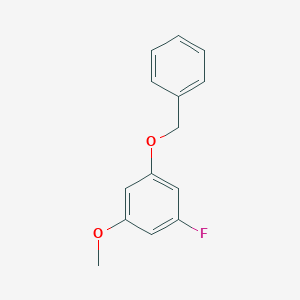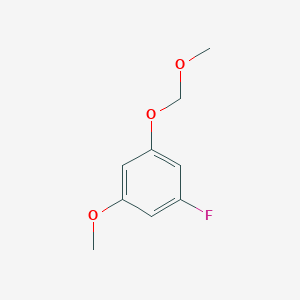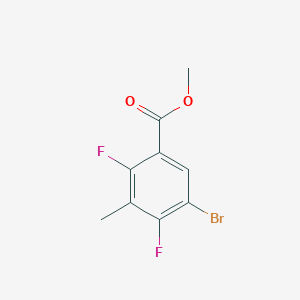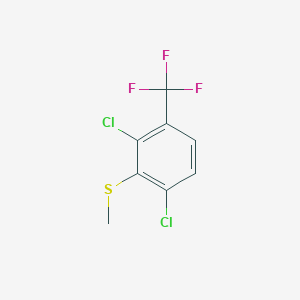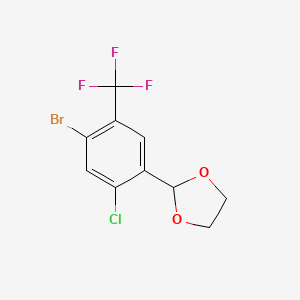
2-(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)-1,3-dioxolane” is a complex organic molecule. It contains a dioxolane group (a cyclic ether with three carbon atoms and two oxygen atoms in a five-membered ring), attached to a phenyl group (a ring of six carbon atoms, typical of many aromatic compounds). The phenyl group is substituted with bromo, chloro, and trifluoromethyl groups .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate phenyl precursor. The bromo, chloro, and trifluoromethyl groups could be introduced through substitution reactions . The dioxolane ring could potentially be formed through a reaction with ethylene glycol or a similar diol .Molecular Structure Analysis
The presence of the dioxolane ring and the halogenated phenyl group will significantly influence the compound’s molecular structure. The dioxolane ring is likely to add some degree of strain to the molecule, while the halogen substituents on the phenyl ring could engage in various types of intermolecular interactions .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the halogens and the dioxolane ring. The halogens might make the phenyl ring susceptible to further substitution reactions. The dioxolane ring could potentially be opened under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of halogens might increase the compound’s density and boiling point compared to hydrocarbon compounds of similar size .Scientific Research Applications
Synthesis of Fungicide Intermediates
One important application is in the synthesis of intermediates for fungicides. For instance, compounds structurally related to "2-(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)-1,3-dioxolane" have been used as intermediates in the synthesis of difenoconazole, a widely used fungicide. This process highlights the compound's relevance in agrochemical research for developing more efficient and potent fungicides (Xie Wei-sheng, 2007).
Advances in Organic Synthesis
Research on derivatives of 1,3-dioxolane has provided insights into nucleophilic substitution reactions, which are fundamental in organic synthesis. Studies have demonstrated the utility of these reactions in generating various halogenated products, crucial for further chemical modifications. Such reactions are instrumental in creating building blocks for complex molecules (R. Aneja & A. Davies, 1974).
Material Science and Polymer Chemistry
In material science, derivatives have been utilized in the synthesis of bright, emission-tuned nanoparticles using heterodifunctional polyfluorene building blocks. These applications are pivotal in developing materials with specific optical properties for use in electronic displays and biolabeling (Christoph S. Fischer, M. Baier, & S. Mecking, 2013).
High-Performance Fluoropolymers
Another significant application is in the synthesis of high-temperature resistant amorphous fluoropolymers, demonstrating the compound's role in creating materials with exceptional chemical and thermal stability. Such polymers are crucial for aerospace, automotive, and electronic applications where high performance under extreme conditions is required (A. Russo & W. Navarrini, 2004).
Safety and Hazards
properties
IUPAC Name |
2-[4-bromo-2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClF3O2/c11-7-4-8(12)5(9-16-1-2-17-9)3-6(7)10(13,14)15/h3-4,9H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUACIFTXQZVKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=C(C=C2Cl)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

